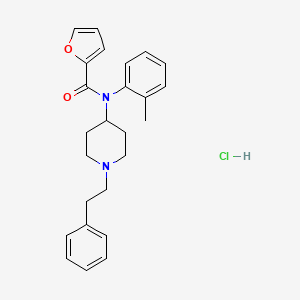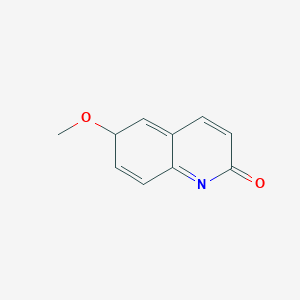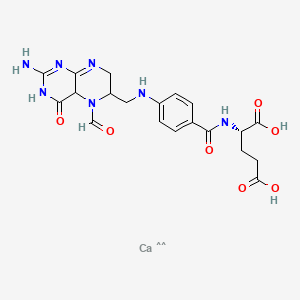
CID 156592235
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 156592235” is a chemical entity with unique properties and applications This compound has garnered attention in various scientific fields due to its distinctive chemical structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 156592235 involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and may vary, general methods include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical structure. The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment. The production methods are standardized to maintain consistency in the quality and properties of the compound.
Análisis De Reacciones Químicas
Types of Reactions
CID 156592235 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by suitable reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
CID 156592235 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways.
Medicine: The compound is investigated for its therapeutic potential in treating certain medical conditions.
Industry: this compound is utilized in industrial applications, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 156592235 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This interaction can lead to changes in cellular processes, ultimately resulting in the observed effects. The precise molecular targets and pathways involved depend on the specific application and context of use.
Propiedades
Fórmula molecular |
C20H23CaN7O7 |
|---|---|
Peso molecular |
513.5 g/mol |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,15,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,23,25,26,32);/t12?,13-,15?;/m0./s1 |
Clave InChI |
KKGNWVMDLZQOQX-JYGFLIHTSA-N |
SMILES isomérico |
C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca] |
SMILES canónico |
C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B12357419.png)

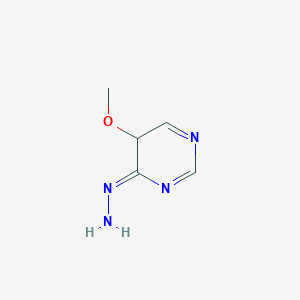

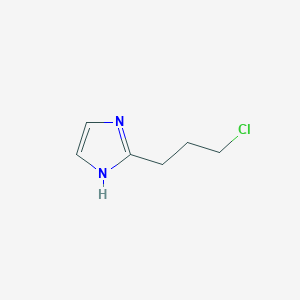
![6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357437.png)
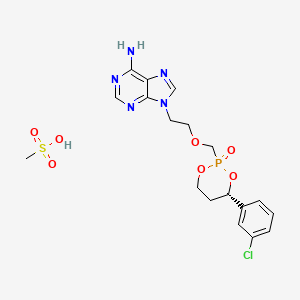
![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357445.png)
![(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12357446.png)
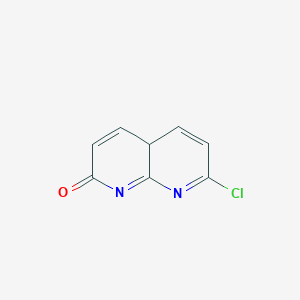

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12357463.png)
